molecular formula C7H2BrF5 B1411039 3-Bromo-2,4-difluorobenzotrifluoride CAS No. 1805023-67-9

3-Bromo-2,4-difluorobenzotrifluoride

Cat. No. B1411039
CAS RN: 1805023-67-9
M. Wt: 260.99 g/mol
InChI Key: POKCXYBEECQWEG-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzotrifluoride is a chemical compound with the CAS Number: 1805023-67-9 . It has a molecular weight of 260.99 . The IUPAC name for this compound is 2-bromo-1,3-difluoro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,4-difluorobenzotrifluoride is 1S/C7H2BrF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-2,4-difluorobenzotrifluoride is a liquid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Scientific Research Applications

Pesticide Development

The introduction of fluorine atoms into organic molecules often leads to increased insecticidal and fungicidal activity. Therefore, 3-Bromo-2,4-difluorobenzotrifluoride can be used in the development of new pesticides that are more effective and have a longer duration of action.

Each of these applications leverages the unique chemical properties of 3-Bromo-2,4-difluorobenzotrifluoride , demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various chemical transformations and its role in enhancing the properties of other molecules make it a valuable asset in multiple fields of study .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2,4-difluorobenzotrifluoride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a halogenated aromatic compound, it may interact with various biological molecules through halogen bonding, pi-pi stacking, or other non-covalent interactions .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or halogenated molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,4-difluorobenzotrifluoride are not well-studied. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2,4-difluorobenzotrifluoride. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .

properties

IUPAC Name

2-bromo-1,3-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCXYBEECQWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluorobenzotrifluoride

CAS RN

1805023-67-9
Record name 3-Bromo-2,4-difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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